molecular formula C17H11Cl4N5O2 B5139943 N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

Número de catálogo B5139943
Peso molecular: 459.1 g/mol
Clave InChI: JYPPIXGFLHIDGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine (also known as BMN-673) is a promising anti-cancer drug that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. This drug has shown great potential in treating various types of cancer, including breast, ovarian, and prostate cancer.

Mecanismo De Acción

BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage. When cancer cells are exposed to BMN-673, they are unable to repair DNA damage, leading to cell death. This drug has been shown to be particularly effective in cancer cells that have defects in the BRCA1 and BRCA2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
BMN-673 has been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, it can cause some side effects, including nausea, fatigue, and anemia. In addition, it can cause bone marrow suppression, which can lead to an increased risk of infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMN-673 has several advantages for lab experiments. It is highly selective for cancer cells and has minimal toxicity in normal cells, making it a useful tool for studying cancer biology. However, it can be difficult to synthesize and is expensive, which can limit its use in some experiments.

Direcciones Futuras

There are several future directions for BMN-673 research. One area of interest is the development of combination therapies that can enhance the efficacy of this drug. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this drug. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can be used to treat a wider range of cancers.
Conclusion:
In conclusion, BMN-673 is a promising anti-cancer drug that has demonstrated significant efficacy in clinical trials. It works by inhibiting the activity of PARP enzymes, leading to the death of cancer cells. Although it has some limitations, it has several advantages for lab experiments and has the potential to be used in combination therapies and personalized medicine. Ongoing research will continue to explore the potential of this drug for cancer treatment.

Métodos De Síntesis

BMN-673 is synthesized by a multi-step process that involves the reaction of 3,4-dichloroaniline, 6-methyl-2,4-diaminopyrimidine, and nitrobenzene. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.

Aplicaciones Científicas De Investigación

BMN-673 has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. This drug has demonstrated significant efficacy in clinical trials, and it has been approved by the FDA for the treatment of certain types of cancer.

Propiedades

IUPAC Name

2-N,4-N-bis(3,4-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl4N5O2/c1-8-15(26(27)28)16(23-9-2-4-11(18)13(20)6-9)25-17(22-8)24-10-3-5-12(19)14(21)7-10/h2-7H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPPIXGFLHIDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl4N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3,4-dichlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.